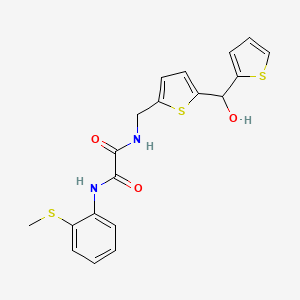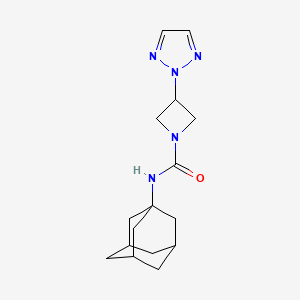
N-(1-Adamantyl)-3-(triazol-2-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantyl)-3-(triazol-2-yl)azetidine-1-carboxamide, also known as ATAC, is a small molecule drug that has been gaining attention in the field of scientific research due to its potential therapeutic properties.
Mechanism of Action
N-(1-Adamantyl)-3-(triazol-2-yl)azetidine-1-carboxamide exerts its therapeutic effects by targeting specific proteins and signaling pathways within cells. It has been found to inhibit the activity of certain enzymes, such as kinases and proteases, which play important roles in cell signaling and regulation. Additionally, this compound has been shown to modulate the activity of certain ion channels, which can affect cellular function and communication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the specific context and application. In cancer treatment, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In infectious disease control, this compound has been found to disrupt bacterial and viral replication and inhibit the release of inflammatory cytokines. In neurological disorders, this compound has been found to protect against oxidative stress and inflammation, which are common factors in neurodegeneration.
Advantages and Limitations for Lab Experiments
N-(1-Adamantyl)-3-(triazol-2-yl)azetidine-1-carboxamide has several advantages for lab experiments, including its high purity and good yields, as well as its broad-spectrum activity against various pathogens. However, there are some limitations to its use, including its relatively high cost and the need for further research to fully understand its mechanisms of action and potential side effects.
Future Directions
There are several potential future directions for N-(1-Adamantyl)-3-(triazol-2-yl)azetidine-1-carboxamide research, including the development of new formulations and delivery methods, the exploration of its use in combination with other drugs or therapies, and the investigation of its potential in other disease areas. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects, as well as its potential for clinical translation.
Synthesis Methods
N-(1-Adamantyl)-3-(triazol-2-yl)azetidine-1-carboxamide can be synthesized using a multi-step process involving the reaction of 1-adamantylamine with 2-azidoacetic acid, followed by the addition of triazole and subsequent reduction to form the final product. The synthesis process has been optimized to yield high purity and good yields, making it a viable option for large-scale production.
Scientific Research Applications
N-(1-Adamantyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to have potential therapeutic properties in various scientific research fields, including cancer treatment, infectious disease control, and neurological disorders. In cancer treatment, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In infectious disease control, this compound has been shown to have broad-spectrum activity against a range of pathogens, including bacteria and viruses. In neurological disorders, this compound has been found to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(1-adamantyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c22-15(20-9-14(10-20)21-17-1-2-18-21)19-16-6-11-3-12(7-16)5-13(4-11)8-16/h1-2,11-14H,3-10H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZOUIZVZAXBFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC(C4)N5N=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)
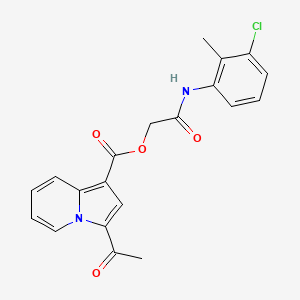



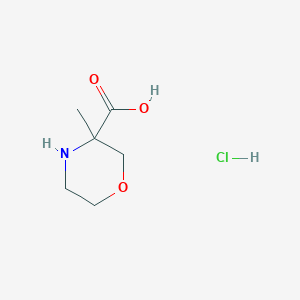
![2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2407583.png)
![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)
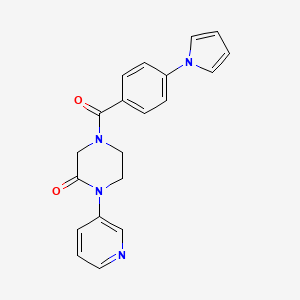

![4-Amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2407592.png)
